molecular formula C13H11FINO2S B13089378 N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide

N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide

Cat. No.: B13089378
M. Wt: 391.20 g/mol
InChI Key: ZDSKLRKMZNGMTM-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. It is characterized by the presence of fluorine and iodine atoms on a phenyl ring, which are known to impart distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide typically involves the reaction of 5-fluoro-2-iodoaniline with N-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of automated reactors, precise control of reaction parameters (temperature, pressure, and time), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can enhance the compound’s binding affinity to target proteins, potentially inhibiting their function. The sulfonamide group can also interact with enzymes, affecting their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Fluoro-2-iodophenyl)acetamide
  • N-(5-Fluoro-2-iodophenyl)benzenesulfonamide

Uniqueness

N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and specificity in biological systems.

Properties

Molecular Formula

C13H11FINO2S

Molecular Weight

391.20 g/mol

IUPAC Name

N-(5-fluoro-2-iodophenyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C13H11FINO2S/c1-16(13-9-10(14)7-8-12(13)15)19(17,18)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

ZDSKLRKMZNGMTM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=CC(=C1)F)I)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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